Temozolomide - 85622-93-1

Temozolomide

Catalog Number: EVT-284011
CAS Number: 85622-93-1
Molecular Formula: C6H6N6O2
Molecular Weight: 194.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Temozolomide (3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d]-as-tetrazine-8-carboxamide) is an orally available alkylating agent with demonstrated activity in various cancer types, particularly gliomas. [] It is a prodrug that undergoes conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions. [] Its lipophilic nature allows it to cross the blood-brain barrier, making it particularly valuable for treating brain tumors like glioblastoma. [, , ]

Future Directions
  • Personalized Medicine: Developing personalized treatment strategies based on a tumor's molecular profile, including MGMT status, MMR activity, and ALDH1A1 expression, to maximize therapeutic efficacy and minimize unnecessary toxicity. [, , ]

  • Combination Therapies: Further exploring and optimizing combination therapies that target multiple pathways involved in Temozolomide resistance, such as combining it with PARP inhibitors, MGMT inhibitors, anti-angiogenic agents, or immunotherapies. [, , , , ]

  • Novel Drug Delivery Systems: Developing innovative drug delivery systems to improve Temozolomide's penetration into the brain, reduce systemic toxicity, and enhance its delivery to tumor cells. []

  • Biomarkers of Response: Identifying reliable biomarkers that predict response to Temozolomide therapy, enabling clinicians to select patients who are most likely to benefit from treatment. [, , ]

  • Understanding Resistance Mechanisms: Continuing to elucidate the complex mechanisms underlying Temozolomide resistance, paving the way for developing novel therapeutic strategies that overcome these limitations. [, , ]

Dacarbazine

  • Compound Description: Dacarbazine (5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide) is a DNA-alkylating agent that has been a standard treatment for melanoma for several decades. [, ] Like temozolomide, it is a prodrug that requires hepatic activation. []

1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

  • Compound Description: BCNU is a chloroethylating agent that alkylates DNA, primarily at the O6 position of guanine. [] It has been used in the treatment of brain tumors, including glioblastoma. [, ]
  • Relevance: BCNU and temozolomide share a common mechanism of resistance involving the DNA repair protein O6-alkylguanine-DNA alkyltransferase (ATase). [] Inhibiting ATase can enhance the activity of both drugs. []

O6-benzylguanine

  • Compound Description: O6-Benzylguanine is a pseudosubstrate inhibitor of ATase, the DNA repair protein involved in resistance to temozolomide and other alkylating agents. [] It has been investigated in clinical trials in combination with BCNU. []

Lomeguatrib

  • Compound Description: Lomeguatrib ([6-(4-bromo-2-thienyl) methoxy]purin-2-amine) is a potent pseudosubstrate inhibitor of ATase. [] It has shown promising activity in preclinical studies, sensitizing various human tumor xenografts to temozolomide and other alkylating agents. []
  • Relevance: Lomeguatrib is a more potent ATase inhibitor than O6-benzylguanine and has demonstrated greater efficacy in preclinical studies when combined with temozolomide. [] This combination allows for higher doses of temozolomide compared to the combination of O6-benzylguanine and BCNU. []

N7-methylguanine and N3-methyladenine

  • Compound Description: N7-methylguanine and N3-methyladenine are DNA lesions induced by temozolomide. [] Unlike O6-methylguanine, these lesions are primarily repaired by the base excision repair (BER) pathway. [, ]
  • Relevance: In mismatch repair (MMR) deficient cells, which are resistant to temozolomide, PARP-1 inhibitors can enhance temozolomide's cytotoxicity. [] This effect is likely due to the inhibition of BER, leading to the accumulation of N7-methylguanine and N3-methyladenine lesions. []

Dihydrotanshinone (DHT)

  • Compound Description: DHT is a natural compound extracted from the Chinese medicinal plant Salvia miltiorrhiza. [] It exhibits antiproliferative effects on various cancer cell lines, including glioblastoma. [] DHT has been shown to induce apoptosis through endoplasmic reticulum stress and may sensitize cells to temozolomide. []
  • Relevance: Studies suggest that DHT can augment the efficacy of temozolomide in glioblastoma cells, both in MGMT-deficient and MGMT-expressing cell lines. [] This synergistic effect makes the combination of temozolomide and DHT a potential therapeutic option for glioblastoma, especially as DHT can penetrate the blood-brain barrier. []
  • Compound Description: SLC-0111 is an inhibitor of carbonic anhydrase 9 (CA9) and CA12. [] CA9 is a hypoxia-responsive gene that contributes to the altered pH gradient in tumor cells. [] Targeting CA9 with SLC-0111 may enhance the efficacy of temozolomide in treating glioblastoma. []
  • Relevance: Preclinical studies demonstrate that SLC-0111 combined with temozolomide can reduce GBM cell growth and induce cell cycle arrest by causing DNA damage. [] This combination also shifts tumor metabolism to a suppressed bioenergetic state in vivo and inhibits the enrichment of brain tumor-initiating cells (BTICs) after temozolomide treatment. []

[3-N-(11)C-methyl]temozolomide

  • Compound Description: [3-N-(11)C-methyl]temozolomide is a radiolabeled form of temozolomide used in positron emission tomography (PET) imaging. [] It allows researchers to track the distribution and uptake of temozolomide in the body, particularly in the brain. []
  • Relevance: The development of [3-N-(11)C-methyl]temozolomide enables studies to investigate the relationship between temozolomide uptake and treatment response in glioblastoma patients, providing valuable insights for personalized medicine approaches. []
Overview

Temozolomide is an alkylating agent primarily used in the treatment of certain types of brain tumors, particularly glioblastoma multiforme. It functions as a prodrug, which means it is metabolized into its active form after administration. The compound is known for its ability to cross the blood-brain barrier, making it effective for central nervous system tumors. Temozolomide is classified as an antineoplastic agent, specifically within the category of alkylating agents.

Source and Classification

Temozolomide was first synthesized in the late 1990s and has since been approved for clinical use in various countries. It is derived from the chemical structure of dacarbazine, another chemotherapeutic agent. The International Union of Pure and Applied Chemistry (IUPAC) name for temozolomide is 3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d][2,3,5]thiadiazole-1-carboxamide. The compound is classified under the ATC code L01AX03.

Synthesis Analysis

Methods

Temozolomide can be synthesized through several methods, with notable processes including:

  1. Direct Synthesis: A method involving the reaction between 5-aminoimidazole-4-carboxamide and N-succinimidyl-N'-methyl carbamate in a controlled environment using water and organic solvents. This method emphasizes safety by avoiding toxic intermediates and achieving high yields of pharmaceutical-grade temozolomide .
  2. Alternative Approaches: Other synthetic routes have been explored that involve various intermediates and reagents to optimize yield and purity. For example, a synthesis route may utilize different solvents or reaction conditions to enhance the efficiency of the process.

Technical Details

The synthesis typically involves maintaining specific temperatures (around 25 °C) for extended periods (up to 16 hours) followed by cooling and filtration processes to isolate temozolomide from by-products such as azaipoxantine. The final purification often involves recrystallization techniques that ensure high purity levels (>99%) suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure

Temozolomide has a complex molecular structure characterized by a five-membered imidazole ring fused to a thiadiazole moiety. Its molecular formula is C_7H_9N_5O_2S, with a molecular weight of approximately 253.25 g/mol.

Chemical Reactions Analysis

Reactions

Temozolomide undergoes hydrolysis under physiological conditions to form its active metabolite, which interacts with DNA. The primary reaction involves the formation of DNA adducts through alkylation, leading to cross-linking of DNA strands that ultimately triggers apoptosis in cancer cells.

Technical Details

The reaction mechanism can be summarized as follows:

  1. Hydrolysis: Temozolomide reacts with water to form its active form.
  2. Alkylation: The active metabolite binds to the N7 position of guanine in DNA.
  3. Cross-linking: This binding inhibits DNA replication and transcription.

These reactions are critical in understanding how temozolomide exerts its therapeutic effects against tumors.

Mechanism of Action

Process

Temozolomide's mechanism of action primarily involves DNA damage through alkylation. Once activated, it forms reactive intermediates that bind to DNA, leading to:

  • Single-strand breaks: Resulting from direct alkylation.
  • Double-strand breaks: Occurring when repair mechanisms fail due to extensive damage.

This process ultimately leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Data

Studies have shown that temozolomide's efficacy is influenced by factors such as the expression of DNA repair enzymes in tumor cells. For instance, glioblastoma cells exhibiting high levels of O6-methylguanine-DNA methyltransferase show resistance to temozolomide treatment due to their ability to repair the DNA damage induced by this drug .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 100 °C.

Chemical Properties

  • pH Stability: Temozolomide is stable at pH levels between 4 and 7 but can degrade at lower pH levels.
  • Degradation Kinetics: The compound exhibits degradation when exposed to acidic conditions, which can affect its stability during formulation .

Relevant analyses indicate that maintaining an appropriate pH during storage and administration is crucial for preserving the drug's efficacy.

Applications

Scientific Uses

Temozolomide is primarily used in oncology for:

  • Treatment of Glioblastoma Multiforme: It is often administered as part of standard care following surgical resection and radiation therapy.
  • Clinical Trials: Researchers are investigating its efficacy against other malignancies, including melanoma and certain sarcomas.

Additionally, ongoing studies are exploring novel formulations such as nanoparticles for enhanced delivery and reduced side effects . These advancements aim to improve patient outcomes by maximizing therapeutic efficacy while minimizing toxicity.

Properties

CAS Number

85622-93-1

Product Name

Temozolomide

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Molecular Formula

C6H6N6O2

Molecular Weight

194.15 g/mol

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)

InChI Key

BPEGJWRSRHCHSN-UHFFFAOYSA-N

SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N

Solubility

5.09e+00 g/L

Synonyms

8-carbamoyl-3-methylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
CCRG 81045
CCRG-81045
CCRG81045
M and B 39831
M and B-39831
M and B39831
methazolastone
NSC 362856
NSC-362856
NSC362856
Temodal
Temodar
temozolomide
temozolomide hexyl ester
TMZ Bioshuttle
TMZ-Bioshuttle
TMZA-HE

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.